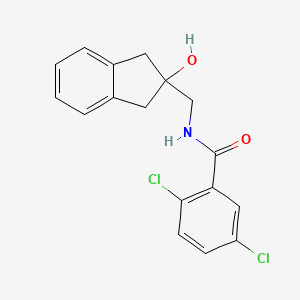

2,5-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2,5-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide” is a benzamide derivative with additional functional groups. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are known to have a wide range of biological activities .

Chemical Reactions Analysis

Benzamides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with various electrophiles and nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amide group could form hydrogen bonds, influencing its solubility and reactivity .Applications De Recherche Scientifique

Antimicrobial Activity

Imidazole derivatives, including this compound, have shown promising antimicrobial potential. Researchers have identified compounds with antibacterial, antimycobacterial, and antifungal activities . Further investigations into its mechanism of action and potential clinical applications are warranted.

Volume-Regulated Anion Channel (VRAC) Blocker

2,5-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide: acts as a reversible and highly selective blocker of volume-regulated anion channels (VRAC or VSOAC). These channels play a role in cell volume regulation and are implicated in various physiological processes . Understanding its precise effects on VRAC could lead to therapeutic applications.

Anti-Inflammatory and Analgesic Properties

Certain derivatives of this compound exhibit anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated such effects . These findings suggest potential therapeutic applications in pain management and inflammation control.

Ulcerogenic Index Assessment

Researchers have evaluated the ulcerogenic index of certain derivatives of this compound. A lower ulcerogenic index indicates reduced gastric damage. Comparing these derivatives with established drugs like indomethacin and celecoxib provides insights into their safety profiles .

Natural Product Synthesis

Imidazole is a core component of natural products like histidine, purine, histamine, and DNA structures. Understanding the synthesis and modification of imidazole derivatives contributes to our knowledge of these essential biomolecules.

Orientations Futures

Propriétés

IUPAC Name |

2,5-dichloro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO2/c18-13-5-6-15(19)14(7-13)16(21)20-10-17(22)8-11-3-1-2-4-12(11)9-17/h1-7,22H,8-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYELSNCTWBVSFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole](/img/structure/B2819574.png)

![2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2819582.png)

![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2819584.png)

![(E)-3-(4-Fluoro-2-nitrophenyl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide](/img/structure/B2819586.png)